molecular formula C6H12N2O2 B8439606 4-(Hydroxymethyl)-1,4-dimethylimidazolidin-2-one

4-(Hydroxymethyl)-1,4-dimethylimidazolidin-2-one

Cat. No. B8439606
M. Wt: 144.17 g/mol
InChI Key: YUYSPRNLOSXGQJ-UHFFFAOYSA-N
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Patent
US08729112B2

Procedure details

In a round bottom flask, a mixture of 2-amino-2-methyl-3-(methylamino)propan-1-ol hydrochloride (3.3 g, 21 mmol) and urea (1.26 g, 21 mmol) were heated in a 200° C. sand bath for 1 hour until ammonia gas ceased to evolve. The resultant mixture was suspended in dichloromethane and filtered to remove insoluble material. The organic solution was concentrated to 3.3 g of black solid and purified by column chromatography, eluting from silica gel with a gradient of 1-12% methanol in dichloromethane to give 1.3 g of desired product as a tan oil (45% yield). 1H NMR (400 MHz, CDCl3) δ1.26 (s, 3H), 2.76 (s, 3H), 3.07-3.9 (d, J=8.8 Hz, 1H), 3.36-3.36 (d, J=8.8 Hz, 1H), 3.43-3.44 (d, J=2.1 Hz, 2H), 3.46 (s, 1H). 13C NMR (100 MHz, CDCl3/MeOD) δ 23.5, 30.1, 50.0, 55.7, 67.7, 161.9. LRMS (ESI/APCI): 145 [M+H]+.
Name
2-amino-2-methyl-3-(methylamino)propan-1-ol hydrochloride
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
Cl.N[C:3]([CH3:9])([CH2:6]NC)[CH2:4][OH:5].[NH2:10][C:11]([NH2:13])=[O:12].N.Cl[CH2:16]Cl>>[OH:5][CH2:4][C:3]1([CH3:9])[CH2:6][N:13]([CH3:16])[C:11](=[O:12])[NH:10]1 |f:0.1|

Inputs

Step One
Name
2-amino-2-methyl-3-(methylamino)propan-1-ol hydrochloride
Quantity
3.3 g
Type
reactant
Smiles
Cl.NC(CO)(CNC)C
Name
Quantity
1.26 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated to 3.3 g of black solid
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting from silica gel with a gradient of 1-12% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
OCC1(NC(N(C1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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